Cas no 1011566-35-0 (4-{5H,6H,7H,8H-Imidazo1,5-apyridin-3-yl}aniline)

4-{5H,6H,7H,8H-Imidazo1,5-apyridin-3-yl}aniline Chemical and Physical Properties
Names and Identifiers
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- 4-(5,6,7,8-Tetrahydro-imidazo[1,5-a]pyridin-3-yl)-phenylamine
- 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline
- Benzenamine, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)-
- 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline
- 4-{5H,6H,7H,8H-Imidazo1,5-apyridin-3-yl}aniline
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- Inchi: 1S/C13H15N3/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h4-7,9H,1-3,8,14H2
- InChI Key: DWAVZZPMTMHXDU-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(C2N3C(=CN=2)CCCC3)C=C1
Computed Properties
- Exact Mass: 213.126598g/mol
- Monoisotopic Mass: 213.126598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 1.7
- Molecular Weight: 213.28g/mol
4-{5H,6H,7H,8H-Imidazo1,5-apyridin-3-yl}aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287211-10g |
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline |
1011566-35-0 | 97% | 10g |
$1912 | 2021-08-18 | |
Chemenu | CM287211-1g |
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline |
1011566-35-0 | 97% | 1g |
$600 | 2023-01-08 | |
TRC | H325740-100mg |
4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline |
1011566-35-0 | 100mg |
$ 340.00 | 2022-06-04 | ||
Enamine | EN300-41230-0.1g |
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline |
1011566-35-0 | 98% | 0.1g |
$301.0 | 2023-11-13 | |
Enamine | EN300-41230-10.0g |
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline |
1011566-35-0 | 98% | 10.0g |
$3746.0 | 2023-02-10 | |
TRC | H325740-50mg |
4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline |
1011566-35-0 | 50mg |
$ 210.00 | 2022-06-04 | ||
A2B Chem LLC | AV38641-250mg |
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline |
1011566-35-0 | 98% | 250mg |
$489.00 | 2024-04-20 | |
Aaron | AR019V19-10g |
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline |
1011566-35-0 | 98% | 10g |
$5176.00 | 2023-12-16 | |
A2B Chem LLC | AV38641-500mg |
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)aniline |
1011566-35-0 | 98% | 500mg |
$750.00 | 2024-04-20 | |
1PlusChem | 1P019USX-10g |
4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline |
1011566-35-0 | 98% | 10g |
$4692.00 | 2023-12-27 |
4-{5H,6H,7H,8H-Imidazo1,5-apyridin-3-yl}aniline Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Additional information on 4-{5H,6H,7H,8H-Imidazo1,5-apyridin-3-yl}aniline
Introduction to 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline (CAS No. 1011566-35-0)
4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline, also known by its CAS number 1011566-35-0, is a unique and promising compound in the field of medicinal chemistry. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused imidazopyridine ring system attached to an aniline moiety, making it a subject of significant interest in both academic research and pharmaceutical development.
The chemical structure of 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline is characterized by its aromaticity and the presence of nitrogen atoms in the imidazopyridine ring. These structural features contribute to its unique pharmacological properties, including its ability to interact with various biological targets. Recent studies have highlighted the potential of this compound as a lead molecule for the development of new drugs targeting neurological disorders and cancer.
In the realm of neurological disorders, 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline has shown promising results in preclinical studies. Research has demonstrated its ability to modulate neurotransmitter systems and influence neuroprotective pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent activity in inhibiting the breakdown of neurotransmitters such as serotonin and dopamine. This property makes it a potential candidate for treating conditions such as depression and Parkinson's disease.
Beyond its neurological applications, 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline has also been investigated for its anticancer properties. Preclinical studies have shown that this compound can selectively target cancer cells while sparing normal cells. A recent study published in Cancer Research highlighted its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the disruption of key signaling pathways that are crucial for cancer cell survival and proliferation.
The pharmacokinetic properties of 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its intended biological targets and exert its therapeutic effects without causing significant side effects. Additionally, the compound's low toxicity profile makes it an attractive candidate for further clinical development.
In terms of synthetic methods, 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline can be synthesized through a series of well-established chemical reactions. One common approach involves the condensation of an appropriate aniline derivative with a suitable imidazopyridine precursor. This synthetic route allows for the preparation of the compound in high yields and purity, making it feasible for large-scale production and further pharmaceutical development.
The future prospects for 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its bioavailability and therapeutic efficacy. Clinical trials are expected to begin soon to evaluate its safety and efficacy in human subjects.
In conclusion, 4-{5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-yl}aniline (CAS No. 1011566-35-0) is a versatile and promising compound with significant potential in both neurological disorders and cancer therapy. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
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